molecular formula C13H12N2S B5579575 3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole

3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole

Cat. No. B5579575
M. Wt: 228.31 g/mol
InChI Key: KARNNHWCLKLJBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole often involves multistep processes. For related molecules, such as 2-(1H-indol-3-yl)thiazole derivatives, automated multistep continuous flow synthesis methods have been reported, offering rapid and efficient access to these compounds with high yields (Pagano et al., 2012). Similarly, the synthesis of indole and 1,4-dihydropyridine hybrid macromolecules through the dimerization of [2-(1H-indol-3-yl)ethyl]pyridinium salts indicates the versatility of indole derivatives in chemical synthesis (Han et al., 2018).

Molecular Structure Analysis

The molecular structure and geometry of such complex molecules are often elucidated through techniques like X-ray diffraction and density functional theory (DFT) studies. For example, the synthesis and structure of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were confirmed through single crystal XRD analysis and DFT calculations, showcasing the detailed geometric parameters and the stability of these molecules (Rajaraman et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of indole-thiazole compounds can be diverse and are influenced by the functional groups and the overall molecular structure. The synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles indicate the potential biological reactivity of these compounds (Kumar et al., 2011). Moreover, the oligomerization of indole derivatives under different conditions can lead to a variety of structurally complex and functionally diverse products (Grose & Bjeldanes, 1992).

Scientific Research Applications

Oligomerization and Biological Activity

Indole derivatives, including compounds similar to "3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole", have been studied for their ability to undergo oligomerization in acidic conditions, which is significant for understanding their biological activities and potential applications in carcinogenesis modulation. Grose and Bjeldanes (1992) investigated the oligomerization of indole-3-carbinol in aqueous acid, noting the formation of various oligomeric products under conditions mimicking gastric juice, highlighting the chemical's potential in biological systems (Grose & Bjeldanes, 1992).

Synthesis and Characterization of Hetarylazoindole Dyes

Aktan et al. (2012) conducted a study on the synthesis, characterization, and molecular structure of a new hetarylazoindole dye, demonstrating the compound's potential for applications in coloration technology and materials science. This research contributes to the understanding of indole derivatives' chemical properties and applications in dye synthesis (Aktan et al., 2012).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, which include structures related to "3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole". Their findings revealed significant DNA protective abilities and strong antimicrobial activity against specific strains, indicating the potential therapeutic applications of these compounds (Gür et al., 2020).

Synthetic Applications in Drug Development

The development of indole-based inhibitors for dynamin GTPase by Gordon et al. (2013) showcases the application of indole derivatives in developing therapeutic agents. Their research identified compounds with potent inhibitory activity, underscoring the relevance of such chemical structures in drug development (Gordon et al., 2013).

Advanced Synthesis Techniques

Pagano et al. (2012) reported the automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives, demonstrating the efficiency and practicality of modern synthetic methods in creating complex, pharmacologically significant molecules rapidly and with high yields. This study highlights the advances in chemical synthesis technologies and their applications in producing indole and thiazole derivatives (Pagano et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Both indole and thiazole rings are found in a variety of biologically active compounds, so this compound could potentially have a variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activities. This could include studies to optimize its synthesis, investigations of its reactivity, and biological assays to determine its activity against various targets .

properties

IUPAC Name

4-(1H-indol-3-yl)-2,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-8-13(15-9(2)16-8)11-7-14-12-6-4-3-5-10(11)12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARNNHWCLKLJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3-(2,5-dimethylthiazol-4-yl)-

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